Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-6-fluoropyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-A]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The chlorine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: Utilized in the development of fluorescent probes and sensors for detecting various biological and chemical species.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 6-bromo-5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Comparison: Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Similar compounds may have different substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C9H7ClFN3O2 |
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Molecular Weight |
243.62 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H7ClFN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)7(10)13-8(5)14/h3-4H,2H2,1H3 |
InChI Key |
RFMFYAXNPQLNHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)F)Cl |
Origin of Product |
United States |
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